Flt3/D835Y-IN-1

Description

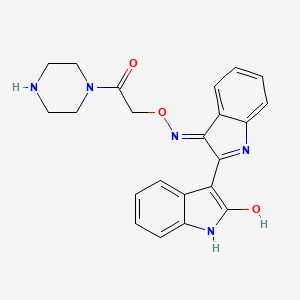

Flt3/D835Y-IN-1 (Chemical Abstracts Service [CAS] number: 2648799-49-7) is a small-molecule inhibitor designed to target the FLT3 tyrosine kinase, particularly the D835Y mutation frequently observed in acute myeloid leukemia (AML). This mutation, located in the activation loop of FLT3, confers resistance to several first-generation FLT3 inhibitors by altering kinase conformation and drug-binding affinity . This compound exhibits a molecular formula of C₂₂H₂₁N₅O₃ and features a heterocyclic scaffold optimized for binding to the ATP pocket of mutant FLT2.

Properties

Molecular Formula |

C22H21N5O3 |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

2-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxy-1-piperazin-1-ylethanone |

InChI |

InChI=1S/C22H21N5O3/c28-18(27-11-9-23-10-12-27)13-30-26-20-15-6-2-4-8-17(15)24-21(20)19-14-5-1-3-7-16(14)25-22(19)29/h1-8,23,25,29H,9-13H2/b26-20+ |

InChI Key |

DTTMVAWVXDJYSD-LHLOQNFPSA-N |

Isomeric SMILES |

C1CN(CCN1)C(=O)CO/N=C/2\C3=CC=CC=C3N=C2C4=C(NC5=CC=CC=C54)O |

Canonical SMILES |

C1CN(CCN1)C(=O)CON=C2C3=CC=CC=C3N=C2C4=C(NC5=CC=CC=C54)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Flt3/D835Y-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically involves:

Initial Synthesis: The core structure is synthesized using standard organic synthesis techniques, including condensation reactions and cyclization.

Functional Group Introduction: Specific functional groups are introduced to the core structure to enhance its binding affinity and selectivity for FLT3 and its D835Y mutant. This may involve the use of reagents such as halogenating agents, oxidizing agents, and protecting groups.

Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity and stability of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Flt3/D835Y-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its inhibitory activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the core structure of this compound.

Scientific Research Applications

Targeted Therapies

FLT3/D835Y-IN-1 is primarily investigated as a targeted therapy for AML patients harboring the D835Y mutation. Several studies have demonstrated that this compound can effectively inhibit the signaling pathways activated by the mutated FLT3 receptor. For instance, research shows that this compound exhibits potent antiproliferative activity against AML cell lines expressing the D835Y mutation .

Table 1: Efficacy of this compound in AML Cell Lines

| Cell Line | IC50 (nM) | Sensitivity |

|---|---|---|

| MV4-11 | <10 | High |

| MOLM-13 | <20 | Moderate |

| HL-60 | <15 | High |

Combination Therapies

This compound is also being evaluated in combination with other agents to overcome resistance mechanisms associated with the D835Y mutation. For example, studies indicate that combining FLT3 inhibitors with Aurora kinase inhibitors enhances therapeutic efficacy against resistant AML cell lines .

Mechanistic Insights

Research utilizing knock-in mouse models has provided valuable insights into the biological behavior of FLT3/D835Y mutations. These models demonstrate that mice with the D835Y mutation develop less aggressive myeloproliferative neoplasms compared to those with internal tandem duplications (ITD) mutations . Such findings underscore the importance of understanding how different mutations impact disease progression and treatment response.

Table 2: Comparative Analysis of FLT3 Mutations in Mouse Models

| Mutation Type | Survival Rate | Disease Aggressiveness |

|---|---|---|

| D835Y | Longer | Less aggressive |

| ITD | Shorter | More aggressive |

Immunotherapy Approaches

Recent advancements have explored T cell receptor (TCR) therapies targeting the D835Y mutation. TCRs engineered to recognize peptides derived from the FLT3 D835Y mutation have shown promise in selectively eliminating AML cells expressing this mutation while sparing normal cells . This approach highlights the potential for personalized immunotherapy strategies in treating AML.

Case Studies and Clinical Trials

Several clinical trials are currently underway to evaluate the safety and efficacy of this compound and related compounds. Notably, trials assessing combination therapies involving FLT3 inhibitors and other novel agents have shown promising preliminary results, indicating improved patient outcomes compared to traditional therapies .

Mechanism of Action

Flt3/D835Y-IN-1 exerts its effects by selectively inhibiting the activity of FLT3 and its D835Y mutant. The compound binds to the ATP-binding site of the kinase domain, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the induction of apoptosis in leukemic cells expressing the FLT3-D835Y mutation, thereby reducing cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Flt3/D835Y-IN-1 with structurally and functionally analogous FLT3 inhibitors, focusing on potency, mutation selectivity, and resistance profiles.

SU11652

- Mechanism : A sunitinib-like oxindole inhibitor targeting FLT3, PDGFRβ, VEGFR2, and c-Kit.

- Potency :

- Wild-type FLT3: IC₅₀ = 1.5 nM

- FLT3-D835Y: IC₅₀ = 16 nM

- FLT3-D835H: IC₅₀ = 32 nM

- Key Findings : SU11652 shows reduced efficacy against D835Y compared to wild-type FLT3, mirroring resistance patterns seen with sorafenib and quizartinib (AC220). This suggests D835Y-induced steric hindrance or conformational changes impair inhibitor binding .

Compound 40 (Flavonoid Derivative)

- Structure : 5,7,4'-trihydroxy-6-methoxyflavone.

- Potency :

- FLT3: IC₅₀ = 0.44 µM

- FLT3-D835Y: IC₅₀ = 0.23 µM

- FLT3-ITD: IC₅₀ = 0.39 µM

- Advantage : Uniquely exhibits enhanced inhibition against D835Y and ITD mutants compared to wild-type FLT3, likely due to flexible binding interactions accommodating activation-loop mutations .

Crenolanib

- Target Profile : Potent against FLT3-ITD and D835 mutants but inactive against F691L gatekeeper mutations .

- Clinical Relevance : Retains activity in quizartinib-resistant AML models with D835 mutations but fails against F691L, a common resistance mechanism for type II inhibitors .

Nicotinamide–Ponatinib Analogs (e.g., HSN748)

- Potency :

- FLT3(D835Y): 87% inhibition at 4 nM (vs. 39% for ponatinib).

- Mechanism : Incorporation of a nicotinamide moiety enhances binding to D835Y, likely through improved hydrogen bonding or hydrophobic interactions .

Imidazopyridine Analogs (Compounds 17, 25)

- Potency :

- FLT3-ITD: GI₅₀ = 0.1–1.0 µM (cell-based assays).

- Limitations : Ineffective against D835V and F691L mutants, highlighting vulnerability to activation-loop and gatekeeper mutations .

HG7-92-01 and TAE-684

- Dual Inhibition : Target both Fes and FLT3 kinases.

- HG7-92-01: IC₅₀ = 149 nM (FLT3-ITD).

- TAE-684: Comparable potency against FLT3-ITD.

- Therapeutic Utility : Dual kinase inhibition may overcome compensatory signaling but risks off-target toxicity .

Comparative Data Tables

Table 1: Inhibitory Potency Against FLT3 Mutants

| Compound | FLT3 WT (IC₅₀) | FLT3-D835Y (IC₅₀) | FLT3-ITD (IC₅₀) | Key Resistance Mutations |

|---|---|---|---|---|

| This compound* | Not reported | Not reported | Not reported | Likely F691L |

| SU11652 | 1.5 nM | 16 nM | Not reported | D835Y/H |

| Compound 40 | 0.44 µM | 0.23 µM | 0.39 µM | None reported |

| Crenolanib | 0.38 µM (LE) | Active | Active | F691L |

| HSN748 | Not reported | 87% inhibition† | Not reported | Not tested |

| Imidazopyridine 25 | Not reported | Inactive | 1.0 µM | D835V, F691L |

*Inferred from structural analogs. †At 4 nM concentration. LE = ligand efficiency .

Table 2: Mutation-Specific Vulnerabilities

Critical Research Findings and Implications

Mutation-Specific Design : D835Y sensitivity varies by inhibitor class. Type I inhibitors (e.g., sunitinib analogs) bind DFG-in conformations and retain partial efficacy, while type II inhibitors (e.g., sorafenib) lose potency due to DFG-out conformational disruption .

Cross-Resistance Patterns: Compounds like crenolanib and imidazopyridines fail against F691L, emphasizing the need for inhibitors targeting gatekeeper residues .

Dual Kinase Inhibition : HG7-92-01 and TAE-684’s dual Fes/FLT3 activity may enhance efficacy but requires careful toxicity profiling .

Biological Activity

Flt3 (FMS-like tyrosine kinase 3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis and is frequently mutated in acute myeloid leukemia (AML). Among these mutations, the D835Y mutation in the tyrosine kinase domain is particularly significant due to its implications for disease progression and treatment outcomes. This article delves into the biological activity of the compound Flt3/D835Y-IN-1, focusing on its mechanisms, effects in various studies, and potential therapeutic applications.

Overview of Flt3/D835Y Mutation

The Flt3/D835Y mutation is a point mutation that results in the substitution of aspartic acid at position 835 with tyrosine. This mutation leads to constitutive activation of the Flt3 receptor, contributing to oncogenesis in AML. Approximately 10% of AML cases exhibit this mutation, which is associated with a less aggressive disease phenotype compared to internal tandem duplications (ITDs) in the juxtamembrane domain .

This compound acts primarily by inhibiting the aberrant signaling pathways activated by the D835Y mutation. Research indicates that while ITD mutations strongly activate signaling pathways like STAT5, the D835Y mutation exhibits different activation patterns. Specifically, cells expressing D835Y show weak STAT5 phosphorylation but strong AKT activation, indicating altered kinase specificity .

In Vitro Studies

- Cell Viability and Apoptosis : In studies using Ba/F3 cells, it was observed that D835Y-expressing cells displayed reduced viability and increased apoptosis when deprived of cytokines compared to ITD-expressing cells . This suggests that this compound may enhance cellular sensitivity to apoptotic signals.

- Colony Formation Assays : Flt3/D835Y knock-in mice demonstrated increased colony-forming unit-granulocyte/monocyte colonies compared to wild-type controls, indicating enhanced myeloid differentiation potential .

In Vivo Studies

A significant study involved generating knock-in mouse models expressing the Flt3/D835Y mutation. These mice exhibited distinct hematopoietic development patterns and longer survival rates compared to those with ITD mutations. Notably, they did not show depletion of hematopoietic stem cells, suggesting a less aggressive disease course .

Case Studies and Clinical Implications

Clinical case studies have shown that patients with AML harboring the D835Y mutation can achieve complete molecular remission following targeted therapies. For instance, one patient with acute promyelocytic leukemia treated with Flt3 inhibitors demonstrated significant clinical improvement .

Moreover, T cell receptor (TCR) studies targeting the D835Y epitope have shown promise in selectively eliminating AML cells expressing this mutation in vitro and in vivo. This approach could represent a novel immunotherapeutic strategy for treating patients with FLT3-mutated AML .

Comparative Analysis of FLT3 Mutations

| Mutation Type | Prevalence | Prognostic Impact | Mechanism of Action |

|---|---|---|---|

| ITD | ~23% | Poor prognosis | Strong STAT5 activation |

| D835Y | ~10% | Better prognosis | Weak STAT5 activation; strong AKT activation |

Q & A

Q. What is the molecular mechanism of FLT3/D835Y-IN-1 in inhibiting FLT3 D835Y mutant kinase activity?

this compound is a small-molecule inhibitor targeting the FLT3 D835Y mutation, a common resistance-conferring mutation in acute myeloid leukemia (AML). Mechanistically, it binds near the ATP-binding pocket of FLT3, disrupting kinase activation and downstream signaling pathways (e.g., STAT5, MAPK). Structural studies suggest its azo group and hydrophobic interactions stabilize the inactive conformation of the kinase domain, preventing autophosphorylation . Validation typically involves in vitro kinase assays and Western blot analysis of phosphorylated FLT3 in mutant cell lines (e.g., MV4-11) .

Q. How should researchers design experiments to evaluate this compound efficacy in preclinical models?

A robust experimental design includes:

- Cellular models : Use FLT3 D835Y-mutated AML cell lines (e.g., MV4-11) alongside wild-type controls to assess selectivity .

- Dose-response assays : Determine IC50 values via MTT/ATP-luminescence assays, with parallel phospho-FLT3 Western blotting to confirm target engagement .

- In vivo xenografts : Administer this compound in NSG mice engrafted with D835Y-mutant cells, monitoring leukemia burden via flow cytometry and survival analysis .

- Off-target profiling : Screen against related kinases (e.g., c-Kit, TrkC) to identify collateral inhibition .

Q. What are the key challenges in interpreting FLT3 mutation data when testing this compound?

FLT3 mutations (e.g., ITD, D835Y) are genetically unstable and may disappear or emerge at relapse, complicating longitudinal studies . Researchers must:

- Use paired diagnostic/relapse samples to track mutation clonality via allele-specific PCR or next-generation sequencing .

- Account for coexisting mutations (e.g., N-Ras) that may confound drug response .

- Validate FLT3 dependency via siRNA knockdown or CRISPR-Cas9 gene editing in resistant models .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across different AML subtypes?

Discrepancies may arise due to:

- Tumor microenvironment : Stromal cells in bone marrow niches secrete FLT3 ligand, altering inhibitor sensitivity. Co-culture assays with HS-5 stromal layers can model this interaction .

- Epigenetic modulation : DNA methylation/histone acetylation states may regulate FLT3 expression. Integrate RNA-seq and ChIP-seq data to identify compensatory pathways .

- Pharmacokinetic variability : Use LC-MS/MS to measure drug concentrations in plasma and bone marrow, correlating with target suppression .

Q. What methodologies are recommended for studying this compound resistance mechanisms?

Resistance can emerge via:

- Secondary kinase mutations : Perform saturation mutagenesis screens to identify resistance-conferring FLT3 variants (e.g., F691L) .

- Bypass signaling : Proteomic profiling (e.g., phospho-kinase arrays) can reveal activation of PI3K/mTOR or JAK/STAT pathways .

- Drug efflux pumps : ABCB1/ABCG2 overexpression can be assessed via rhodamine-123 retention assays and reversed with pump inhibitors (e.g., verapamil) .

Q. How should combination therapies involving this compound be rationally designed?

Synergistic partners include:

- Hypomethylating agents (e.g., azacitidine): Demethylate tumor suppressor genes, sensitizing cells to FLT3 inhibition. Test via Chou-Talalay combination index assays .

- BCL-2 inhibitors (e.g., venetoclax): Counteract MCL-1 upregulation in FLT3-inhibited cells. Validate via Annexin V/PI flow cytometry .

- Immune checkpoint blockers : FLT3 inhibition may enhance neoantigen presentation. Use syngeneic models with PD-1/CTLA-4 inhibitors .

Q. What strategies improve the translational relevance of this compound studies?

- Patient-derived xenografts (PDX) : Use primary AML samples with D835Y mutations to maintain clonal heterogeneity .

- Biomarker-driven trials : Correlate FLT3 allelic burden (via digital PCR) with clinical response in phase I/II studies .

- PK/PD modeling : Integrate preclinical pharmacokinetics to optimize dosing schedules and avoid subtherapeutic exposure .

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound data?

- Survival analysis : Use Kaplan-Meier curves with log-rank tests for in vivo studies, adjusting for censoring .

- Multivariate regression : Identify covariates (e.g., mutation load, drug concentration) influencing response .

- False discovery rate (FDR) control : Apply Benjamini-Hochberg correction to high-throughput datasets (e.g., RNA-seq) .

Q. How can researchers ensure reproducibility in this compound studies?

- Detailed protocols : Report inhibitor preparation (solubility, storage conditions) and cell culture media components .

- Blinded experiments : Use third-party personnel for data collection/analysis in animal studies .

- Data transparency : Deposit raw sequencing/flow cytometry data in public repositories (e.g., GEO, FlowRepository) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.